molecular formula C23H28N2O5 B13319435 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13319435
M. Wt: 412.5 g/mol
InChI Key: RHYMHFWWSXQPJU-YMTQGWHGSA-N
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Description

1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyl, methyl, and methoxyphenyl groups through various organic reactions such as alkylation and acylation.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (5R)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C23H28N2O5/c1-16-14-20(24(2)18-10-12-19(28-3)13-11-18)21(22(26)29-4)25(16)23(27)30-15-17-8-6-5-7-9-17/h5-13,16,20-21H,14-15H2,1-4H3/t16-,20?,21?/m1/s1

InChI Key

RHYMHFWWSXQPJU-YMTQGWHGSA-N

Isomeric SMILES

C[C@@H]1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC

Canonical SMILES

CC1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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